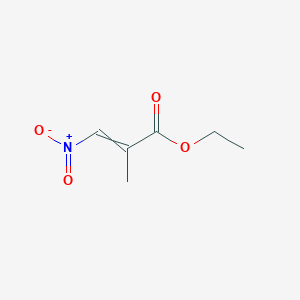
8-(Prop-2-yn-1-yloxy)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Prop-2-yn-1-yloxy)quinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The presence of the prop-2-yn-1-yloxy group in the 8-position of the quinoline ring imparts unique chemical properties to this compound, making it a valuable scaffold for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Prop-2-yn-1-yloxy)quinoline typically involves the reaction of 8-hydroxyquinoline with propargyl bromide in the presence of a base. One common method is as follows :
Starting Materials: 8-hydroxyquinoline and propargyl bromide.
Reaction Conditions: The reaction is carried out in a solvent such as dimethylformamide (DMF) with anhydrous potassium carbonate as the base.
Procedure: 8-hydroxyquinoline is dissolved in DMF, and anhydrous potassium carbonate is added. Propargyl bromide is then added dropwise to the reaction mixture. The reaction is typically conducted at room temperature.
Isolation: The product is isolated by filtration, followed by purification using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems.
化学反应分析
Types of Reactions
8-(Prop-2-yn-1-yloxy)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The prop-2-yn-1-yloxy group can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic structures.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cyclization Reactions: Catalysts such as Lewis acids (e.g., stannic chloride or indium chloride) are often used.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, cyclization reactions can yield various heterocyclic compounds, while substitution reactions can introduce different functional groups into the quinoline scaffold.
科学研究应用
8-(Prop-2-yn-1-yloxy)quinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Organic Synthesis: The compound is used as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: It is employed in the development of novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of 8-(Prop-2-yn-1-yloxy)quinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it has been shown to induce apoptosis in certain cancer cells by disrupting mitochondrial function and promoting cytochrome c release .
相似化合物的比较
Similar Compounds
Quinoline: The parent compound without the prop-2-yn-1-yloxy group.
8-Hydroxyquinoline: The precursor used in the synthesis of 8-(Prop-2-yn-1-yloxy)quinoline.
Quinoline-1,2,3-triazole Hybrids: Compounds that combine the quinoline scaffold with a triazole ring, showing enhanced biological activity.
Uniqueness
This compound is unique due to the presence of the prop-2-yn-1-yloxy group, which imparts distinct chemical reactivity and biological activity
属性
分子式 |
C12H9NO |
|---|---|
分子量 |
183.21 g/mol |
IUPAC 名称 |
8-prop-2-ynoxyquinoline |
InChI |
InChI=1S/C12H9NO/c1-2-9-14-11-7-3-5-10-6-4-8-13-12(10)11/h1,3-8H,9H2 |
InChI 键 |
LWCZXEORSKNCQU-UHFFFAOYSA-N |
规范 SMILES |
C#CCOC1=CC=CC2=C1N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B15052194.png)
![3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15052195.png)
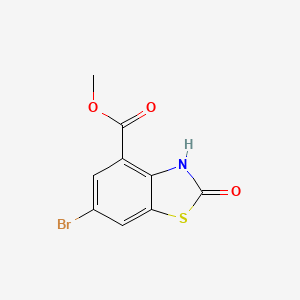
![1-tert-butyl 2-ethyl (2R)-2-[(2S)-butan-2-yl]pyrrolidine-1,2-dicarboxylate](/img/structure/B15052203.png)
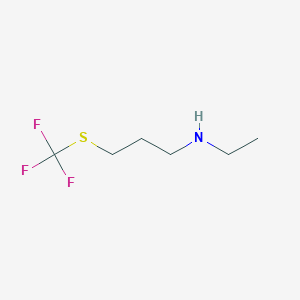
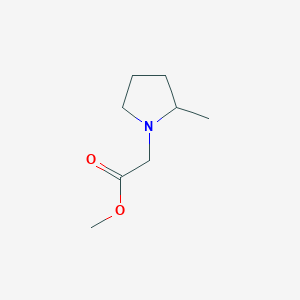
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15052217.png)
![5-[(1Z)-2-bromoethenyl]-2-methylpyridine](/img/structure/B15052225.png)
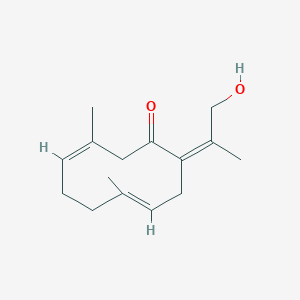


![1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethanol](/img/structure/B15052252.png)
